6-(Methanesulfonyl)naphthalene-1,4-dicarboxylic acid
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Overview
Description
6-(Methanesulfonyl)naphthalene-1,4-dicarboxylic acid is an organic compound that belongs to the class of naphthalenecarboxylic acids. This compound features a naphthalene ring substituted with methanesulfonyl and carboxylic acid groups, making it a versatile intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methanesulfonyl)naphthalene-1,4-dicarboxylic acid typically involves the sulfonation of naphthalene derivatives followed by carboxylation. One common method includes the reaction of naphthalene with methanesulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the methanesulfonyl group. Subsequent oxidation and carboxylation steps yield the desired dicarboxylic acid.
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and selectivity. The use of homogeneous or heterogeneous catalysts, such as palladium or platinum-based catalysts, can facilitate the efficient conversion of starting materials to the target compound under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
6-(Methanesulfonyl)naphthalene-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: Electrophilic substitution reactions can introduce other functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Methyl-substituted naphthalene derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
6-(Methanesulfonyl)naphthalene-1,4-dicarboxylic acid finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, optical brighteners, and high-performance coatings.
Mechanism of Action
The mechanism of action of 6-(Methanesulfonyl)naphthalene-1,4-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methanesulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Naphthalenedicarboxylic acid: Another naphthalene derivative with carboxylic acid groups at different positions.
1,4-Naphthalenedicarboxylic acid: Similar structure but lacks the methanesulfonyl group.
Uniqueness
6-(Methanesulfonyl)naphthalene-1,4-dicarboxylic acid is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other naphthalenedicarboxylic acids. This functional group enhances its utility in various synthetic and industrial applications, making it a valuable compound in research and development.
Properties
CAS No. |
63434-80-0 |
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Molecular Formula |
C13H10O6S |
Molecular Weight |
294.28 g/mol |
IUPAC Name |
6-methylsulfonylnaphthalene-1,4-dicarboxylic acid |
InChI |
InChI=1S/C13H10O6S/c1-20(18,19)7-2-3-8-9(12(14)15)4-5-10(13(16)17)11(8)6-7/h2-6H,1H3,(H,14,15)(H,16,17) |
InChI Key |
GVFWUVBUOBKGLW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=CC(=C2C=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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